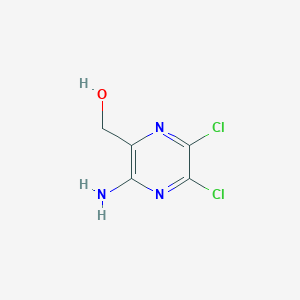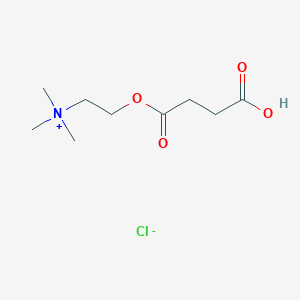
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one, also known as DCPO, is a heterocyclic organic compound that belongs to the oxazinone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been reported to exhibit several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of the immune system. Additionally, 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations of using 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one. One potential direction is the development of novel 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one in other fields, such as material science and environmental chemistry. Finally, the mechanism of action of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one can be achieved through several methods, including the reaction of chlorophenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,5-dichlorosalicylic acid with phenyl isocyanate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of novel antibiotics.
Propiedades
Número CAS |
125850-00-2 |
|---|---|
Nombre del producto |
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one |
Fórmula molecular |
C10H5Cl2NO2 |
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
3,5-dichloro-6-phenyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h1-5H |
Clave InChI |
IGNPWBLOQVVRGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)


![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)



